Methyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate
Description
Methyl 2-(3-methylpiperazino)-3,5-dinitrobenzoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound features a piperazine ring substituted with a methyl group and a benzoate ester functional group, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C13H16N4O6 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
methyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H16N4O6/c1-8-7-15(4-3-14-8)12-10(13(18)23-2)5-9(16(19)20)6-11(12)17(21)22/h5-6,8,14H,3-4,7H2,1-2H3 |
InChI Key |
ZOTZMGRKMPFYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methylpiperazino)-3,5-dinitrobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce nitro groups at the 3 and 5 positions of the benzene ring.
Piperazine Substitution: The nitrated intermediate is then reacted with 3-methylpiperazine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methylpiperazino)-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: The major product formed is the corresponding diamine derivative.
Substitution: The major product formed is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(3-methylpiperazino)-3,5-dinitrobenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-(3-methylpiperazino)-3,5-dinitrobenzoate involves its interaction with biological targets through its piperazine ring. The piperazine moiety can act as a hydrogen bond donor/acceptor, facilitating interactions with various receptors and enzymes . This interaction can lead to modulation of biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methylpiperazino)-3,5-dinitrobenzoate
- Methyl 2-(3-ethylpiperazino)-3,5-dinitrobenzoate
- Methyl 2-(3-methylpiperidino)-3,5-dinitrobenzoate
Uniqueness
Methyl 2-(3-methylpiperazino)-3,5-dinitrobenzoate is unique due to its specific substitution pattern on the piperazine ring and the presence of both nitro and ester functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
